molecular formula C23H21N3O5S B2551747 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 922137-70-0

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

カタログ番号 B2551747
CAS番号: 922137-70-0
分子量: 451.5
InChIキー: XSVUBQSUEWDBLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a compound with the molecular formula C22H19N3O4S2 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are of interest due to their potential use in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring, a sulfamoyl group, and a phenyl group . The exact structure can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental testing.

科学的研究の応用

Carbonic Anhydrase Inhibitors

Research indicates that compounds similar to N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide, particularly [1,4]oxazepine-based sulfonamides, show strong inhibition of therapeutically relevant human carbonic anhydrases. This class of enzymes is involved in various physiological processes, including pH regulation and CO2 transport. Sulfonamide-based inhibitors targeting these enzymes have therapeutic applications in treating glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Nonlinear Optical (NLO) Materials

Compounds incorporating benzimidazole and oxazepine units have been synthesized and evaluated for their nonlinear optical properties. These materials are of interest for applications in optical switching, data storage, and photovoltaics. The study highlights the potential of such compounds as candidates for NLO applications, with certain derivatives showing promising hyperpolarizability, which is a measure of a material's nonlinear optical response (Almansour et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of dibenzo[b,f][1,4]oxazepin-based compounds. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed high activities against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013).

Antihypertensive and Diuretic Agents

Research into quinazoline derivatives, which share structural similarities with N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide, has shown that these compounds possess diuretic and antihypertensive properties. This suggests their potential use in managing blood pressure and fluid balance in the body (Rahman et al., 2014).

Antituberculosis Activity

A series of sulfonamide compounds, derived from optimizations around the sulfaphenazole structure, have been investigated for their activity against Mycobacterium tuberculosis. These studies revealed compounds with promising antimycobacterial activity coupled with low cytotoxicity, highlighting the potential of sulfonamide derivatives in tuberculosis treatment (Chen et al., 2021).

将来の方向性

The future directions for research on this compound could include further investigation into its potential use in treating central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

特性

IUPAC Name

N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-5-22(27)24-15-8-11-17(12-9-15)32(29,30)26-16-10-13-20-18(14-16)23(28)25-19-6-3-4-7-21(19)31-20/h3-4,6-14,26H,2,5H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUBQSUEWDBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。